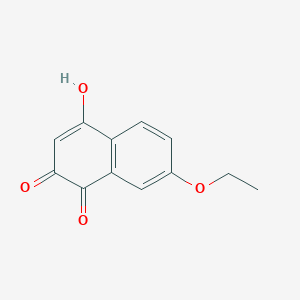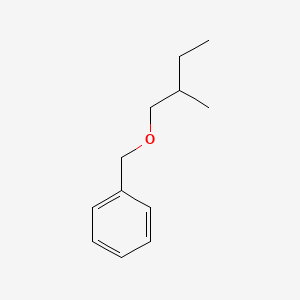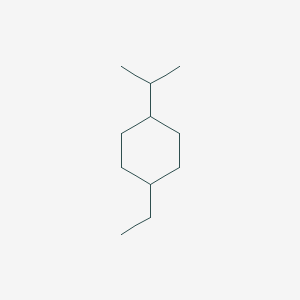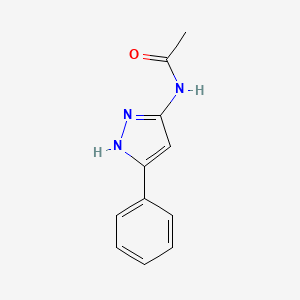
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with additional ethoxy and hydroxy substituents at the 7 and 2 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in redox reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to generate reactive oxygen species.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species such as superoxide anions and hydrogen peroxide. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to interact with cellular thiols and disrupt redox homeostasis further contributes to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-: Known for its use in traditional medicine and as a dye.
2-Methyl-1,4-naphthalenedione (Menadione): A synthetic form of vitamin K with anticoagulant properties.
2-Bromo-1,4-naphthalenedione: Exhibits strong antimicrobial activity.
Uniqueness
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is unique due to the presence of both ethoxy and hydroxy groups, which enhance its solubility and reactivity
Propiedades
Número CAS |
58472-31-4 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
7-ethoxy-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-7-3-4-8-9(5-7)12(15)11(14)6-10(8)13/h3-6,13H,2H2,1H3 |
Clave InChI |
UJTRHNANWJGQHK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)

![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)



![4-(2,4-dichlorophenoxy)-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]butanamide](/img/structure/B14144912.png)
![4-ethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14144913.png)
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)

![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
